1-(2-Bromo-5-fluoro-3-methylphenyl)ethanone
CAS No.:
Cat. No.: VC17625696
Molecular Formula: C9H8BrFO
Molecular Weight: 231.06 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H8BrFO |
|---|---|
| Molecular Weight | 231.06 g/mol |
| IUPAC Name | 1-(2-bromo-5-fluoro-3-methylphenyl)ethanone |
| Standard InChI | InChI=1S/C9H8BrFO/c1-5-3-7(11)4-8(6(2)12)9(5)10/h3-4H,1-2H3 |
| Standard InChI Key | LNJGGAHURLUQRY-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC(=CC(=C1Br)C(=O)C)F |
Introduction
1-(2-Bromo-5-fluoro-3-methylphenyl)ethanone is an organic compound characterized by its unique molecular structure, which includes a bromine atom at the 2-position and a fluorine atom at the 5-position of a substituted phenyl ring. This compound has a molecular formula of C9H8BrFO and a molecular weight of approximately 231.06 g/mol. Its reactivity is significantly influenced by the presence of bromine and fluorine substituents, making it a valuable intermediate in organic synthesis and pharmaceutical applications.
Synthesis Methods
The synthesis of 1-(2-Bromo-5-fluoro-3-methylphenyl)ethanone can be achieved through several methods, including:
-
Friedel-Crafts Acylation: This method involves the acylation of a substituted benzene ring with an acyl chloride in the presence of a Lewis acid catalyst.
-
Halogenation: This involves the introduction of bromine and fluorine atoms into the phenyl ring through electrophilic aromatic substitution reactions.
Applications
1-(2-Bromo-5-fluoro-3-methylphenyl)ethanone is primarily utilized in pharmaceuticals and organic synthesis due to its reactivity and structural properties. Its potential applications include:
-
Drug Design: The compound's unique structure allows it to interact with biological macromolecules, influencing pharmacodynamics.
-
Materials Science: Its reactivity makes it useful in the synthesis of complex materials.
Comparison with Similar Compounds
Several compounds share structural similarities with 1-(2-Bromo-5-fluoro-3-methylphenyl)ethanone. Here are some notable examples:
| Compound Name | CAS Number | Molecular Formula | Unique Features |
|---|---|---|---|
| 1-(4-Bromo-3-methylphenyl)ethanone | 37074-40-1 | C9H9BrO | Bromine at para position |
| 1-(3-Bromo-5-methylphenyl)ethanone | 1379325-64-0 | C9H9BrO | Bromine at meta position |
| 2-Bromo-1-(4-fluoro-3-methylphenyl)ethanone | 63529-31-7 | C9H8BrFO | Fluorine at para position |
| 1-(4-Bromo-2-fluorophenyl)ethanone | 198477-89-3 | C8H6BrFO | Different halogen positioning |
Safety and Handling
Handling 1-(2-Bromo-5-fluoro-3-methylphenyl)ethanone requires caution due to its potential toxicity. It is harmful if swallowed and causes skin irritation. Proper protective equipment and ventilation are necessary during handling.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume